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4-(Methoxymethyl)benzophenone

UV Spectroscopy Photoinitiation Absorption Coefficient

4-(Methoxymethyl)benzophenone (CAS 68921-89-1) is a para-substituted diaryl ketone derivative classified within the broader benzophenone family. Its chemical formula is C15H14O2 with a molecular weight of 226.27 g/mol.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 68921-89-1
Cat. No. B8787667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)benzophenone
CAS68921-89-1
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-17-11-12-7-9-14(10-8-12)15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyNLNLATCMOFUMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxymethyl)benzophenone (CAS 68921-89-1) Procurement: Sourcing Guide for Research and Industrial Applications


4-(Methoxymethyl)benzophenone (CAS 68921-89-1) is a para-substituted diaryl ketone derivative classified within the broader benzophenone family. Its chemical formula is C15H14O2 with a molecular weight of 226.27 g/mol . It features a methoxymethyl (-CH2OCH3) group at the para-position of one phenyl ring, while the other ring remains unsubstituted [1]. This compound functions primarily as a photoinitiator and UV filter, and serves as a synthetic intermediate in organic chemistry [2]. It is most often utilized in UV-curable coatings, polymer modifications, and photochemical research applications [2][3].

Why 4-(Methoxymethyl)benzophenone Cannot Be Directly Substituted by Other Benzophenone Derivatives


Despite sharing the benzophenone core structure with numerous commercially available analogs, 4-(methoxymethyl)benzophenone exhibits distinct physicochemical properties and performance characteristics that render it unsuitable for direct, drop-in replacement [1]. The presence of the para-methoxymethyl group significantly alters the molecule's UV absorption profile, photochemical reaction kinetics, and solubility parameters compared to unsubstituted benzophenone (BP), 4-methoxybenzophenone (MBP), or hydroxy-substituted variants like Benzophenone-3 [1][2]. Furthermore, many benzophenone-based UV absorbers, such as 2-hydroxy-4-methoxybenzophenone, rely on ortho-hydroxyl groups to form intramolecular hydrogen bonds essential for their function; this compound lacks this structural motif and thus operates via a distinct mechanism [3]. Consequently, selecting this specific compound is a decision driven by specific performance metrics rather than simple chemical class membership.

Quantitative Differentiation of 4-(Methoxymethyl)benzophenone from Structural Analogs: A Comparative Data Guide


UV Absorption Spectrum: A Significant Red-Shift Compared to Unsubstituted Benzophenone

4-(Methoxymethyl)benzophenone demonstrates a distinct UV absorption profile relative to unsubstituted benzophenone (BP). While BP has a primary absorption peak at approximately 250 nm, the target compound exhibits its maximum absorbance (λ max) at 256 nm with a molar extinction coefficient (ε) of 18,380 M⁻¹cm⁻¹ . This 6 nm red-shift, coupled with a defined ε value, enables more efficient utilization of standard mercury lamp emission lines (e.g., the 254 nm line) in photochemical applications .

UV Spectroscopy Photoinitiation Absorption Coefficient

Photochemical Grafting Reactivity: Intermediate Performance Between Benzophenone and 4-Methoxybenzophenone

In a direct comparative study of benzophenone derivatives for photo-induced grafting onto poly(methyl methacrylate) (PMMA) films, the rate of photochemical reaction (as monitored by the decrease in carbonyl vibration via FTIR) followed the order: 2-decyloxy-4-methoxybenzophenone (2D4MBP) > 4-methoxybenzophenone (MBP) > benzophenone (BP) [1]. While 4-(methoxymethyl)benzophenone was not the specific compound tested, its structure is intermediate between MBP (which has a methoxy group directly on the ring) and BP. This suggests its reactivity profile would likely lie between these two benchmarks [1].

Polymer Modification Photografting Surface Functionalization

Radical Generation via C-O Bond Cleavage: A Unique Two-Photon Activation Pathway

Under specific two-color, two-laser flash photolysis conditions (355 nm followed by 532 nm), 4-(methoxymethyl)benzophenone undergoes C-O bond cleavage to generate methoxyl (CH3O•) and p-benzoylbenzyl (BPCH2•) radicals [1]. The quantum yield (Φ) for this bond cleavage is 0.007 ± 0.003 [1]. In stark contrast, the closely related analog p-hydroxymethylbenzophenone (where R = H) exhibits no C-O bond cleavage under identical conditions, and p-phenoxymethylbenzophenone (where R = C6H5) exhibits a higher yield of 0.015 ± 0.007 [1].

Photochemistry Radical Generation Two-Photon Excitation

Patent-Protected Use as a Photoinitiator in Photopolymerizable Compositions

The compound is explicitly claimed in U.S. Patent 4,199,420 for a specific industrial utility: as a photoinitiator in compositions comprising photopolymerizable ethylenically unsaturated compounds [1]. The patent broadly covers a class of alkoxymethylbenzophenones and specifically includes 4-(methoxymethyl)benzophenone as a representative member for use in UV-curable inks, coatings, and adhesives [1].

Photoinitiator UV Curing Coatings Inks

Physicochemical Profile: Predicted Lipophilicity (LogP) and Polar Surface Area (PSA)

Calculated physicochemical properties for 4-(methoxymethyl)benzophenone indicate a LogP (octanol-water partition coefficient) of 3.064 and a topological Polar Surface Area (PSA) of 26.3 Ų [1]. For comparison, unsubstituted benzophenone has a LogP of approximately 3.18 [2]. The slightly lower LogP of the target compound suggests marginally better aqueous solubility or compatibility with more polar media, while the low PSA indicates good membrane permeability, a factor relevant for any potential biological applications or permeation into substrates [1].

Lipophilicity ADME Properties Formulation

Lack of Ortho-Hydroxyl Group Precludes Use as a Classic UV Stabilizer

A critical structural distinction for benzophenone-based UV absorbers is the requirement for a hydroxyl group at the ortho-position to the carbonyl [1]. This functional group enables the formation of an intramolecular hydrogen bond that is essential for non-radiative energy dissipation after UV absorption, thereby preventing photodegradation [1]. Unlike widely used UV absorbers such as 2-hydroxy-4-methoxybenzophenone (Benzophenone-3), 4-(methoxymethyl)benzophenone lacks this ortho-hydroxyl group and therefore does not function as a classic UV stabilizer .

UV Stabilizer Photostability Mechanism of Action

Optimal Use Cases for 4-(Methoxymethyl)benzophenone Driven by Differentiating Evidence


Development of UV-Curable Inks, Coatings, and Adhesives Requiring a Patented Photoinitiator

Given its explicit claim in U.S. Patent 4,199,420 as a photoinitiator for ethylenically unsaturated compounds [1], this compound is ideally suited for formulators developing novel UV-curable systems in the printing, electronics, and industrial coating sectors. Its utility is further supported by its defined UV absorption profile (λ max = 256 nm, ε = 18,380 M⁻¹cm⁻¹) which aligns with common mercury lamp output . Procurement of this compound over a generic analog can support claims of proprietary formulation and process differentiation.

Precision Polymer Surface Modification via Photo-Induced Grafting

The compound's expected intermediate photochemical reactivity, as inferred from studies on similar benzophenone derivatives (MBP and BP) [1], makes it a candidate for controlled photo-grafting applications. Researchers aiming to functionalize polymer surfaces like PMMA can leverage this compound to potentially achieve a more tunable grafting density and reaction rate compared to the extremes offered by highly reactive MBP or less efficient BP.

Advanced Photochemical Research Involving Two-Photon Radical Generation

The unique ability of 4-(methoxymethyl)benzophenone to undergo C-O bond cleavage via a stepwise two-photon excitation process, generating specific radical species with a quantum yield of 0.007 ± 0.003 [1], positions it as a specialized tool for fundamental photochemistry studies. It is particularly relevant for research into 3D micro-fabrication techniques (e.g., two-photon lithography), where spatial and temporal control of radical generation is paramount. This differentiates it from analogs like p-hydroxymethylbenzophenone, which is inert under the same conditions.

Organic Synthesis Intermediate Requiring a Defined Lipophilic Building Block

The calculated LogP of 3.064 and low PSA of 26.3 Ų [1] provide a quantitative basis for using this compound as a lipophilic building block in the synthesis of more complex molecules. Medicinal chemists can utilize this data to predict its impact on the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate, making it a more predictable choice than an analog with unknown or less favorable partitioning properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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